molecular formula C10H12N2O3 B1296505 4-[(Dimethylcarbamoyl)amino]benzoic acid CAS No. 91880-51-2

4-[(Dimethylcarbamoyl)amino]benzoic acid

Cat. No. B1296505
CAS RN: 91880-51-2
M. Wt: 208.21 g/mol
InChI Key: IIWJGCYPFFTHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Dimethylcarbamoyl)amino]benzoic acid is an organic compound . It belongs to the class of organic compounds known as aminobenzoic acids, which are benzoic acids containing an amine group attached to the benzene moiety .


Molecular Structure Analysis

The molecular formula of 4-[(Dimethylcarbamoyl)amino]benzoic acid is C10H12N2O3 . Unfortunately, the specific 3D structure or 2D structure is not provided in the available resources.

Scientific Research Applications

LC-MS/MS Study of Degradation Processes

A study utilizing liquid chromatography coupled with mass spectrometry (LC-MS/MS) focused on the degradation processes of nitisinone, a compound with a structural relation to benzoic acid derivatives. It was found that the stability of nitisinone increases with the pH of the solution, and two major stable degradation products were identified under conditions similar to human gastric juice. This research contributes to understanding the environmental and biological stability of related compounds (Barchańska et al., 2019).

Antituberculosis Activity of Organotin(IV) Complexes

Organotin complexes, including those with benzoic acid derivatives, have shown significant antituberculosis activity. These complexes exhibit a wide range of structural diversity and their biological activity is influenced by the nature of the ligand environment and the structure of the compound. The study highlights the superior antituberculosis activity of triorganotin(IV) complexes compared to diorganotin(IV) complexes, suggesting potential pharmaceutical applications (Iqbal et al., 2015).

Regulation of Gut Functions by Benzoic Acid

Benzoic acid, used as an antibacterial and antifungal preservative, has been studied for its potential to improve growth and health through the promotion of gut functions. Research indicates that appropriate levels of benzoic acid might improve gut functions via regulation of enzyme activity, redox status, immunity, and microbiota, highlighting its potential therapeutic applications in improving gut health (Mao et al., 2019).

Pharmacokinetic Analysis of Benzoic Acid

A study on the pharmacokinetics of benzoic acid in different species, including rats, guinea pigs, and humans, utilized physiologically-based pharmacokinetic (PBPK) models to understand metabolic and dosimetric variations. This research provides implications for assessing dietary exposures to benzoates and reducing the pharmacokinetic component of interspecies uncertainty, valuable for food safety and environmental health assessments (Hoffman & Hanneman, 2017).

Advanced Oxidation Process for Acetaminophen Degradation

Advanced oxidation processes (AOPs) have been used to treat acetaminophen from aqueous mediums, generating various by-products. The study reviewed the kinetics, mechanisms, and biotoxicity of these by-products, contributing to the understanding of environmental impacts and degradation pathways of pharmaceuticals and related compounds (Qutob et al., 2022).

properties

IUPAC Name

4-(dimethylcarbamoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-12(2)10(15)11-8-5-3-7(4-6-8)9(13)14/h3-6H,1-2H3,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWJGCYPFFTHDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325472
Record name 4-[(Dimethylcarbamoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Dimethylcarbamoyl)amino]benzoic acid

CAS RN

91880-51-2
Record name 91880-51-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(Dimethylcarbamoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,3-Dimethylureido)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.